molecular formula C8H15NO2 B1313634 methyl (1S,2S)-2-aminocyclohexane-1-carboxylate CAS No. 217799-18-3

methyl (1S,2S)-2-aminocyclohexane-1-carboxylate

Cat. No. B1313634
M. Wt: 157.21 g/mol
InChI Key: SUYHWZRODJBJER-BQBZGAKWSA-N
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Description

“Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate” likely refers to a compound that contains a cyclohexane ring, which is a six-membered ring of carbon atoms. This ring has an amino group (NH2) and a carboxylate ester group (COOCH3) attached to it .


Molecular Structure Analysis

The molecule likely has a three-dimensional structure due to the presence of the cyclohexane ring. The (1S,2S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The exact structure would need to be confirmed using techniques like X-ray crystallography .


Chemical Reactions Analysis

The compound contains an amino group and an ester group, both of which are reactive. The amino group can participate in acid-base reactions, while the ester group can undergo hydrolysis, among other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. Factors like polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Microwave-Assisted Synthesis

Methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, a compound synthesized from methyl (1R,2S,4R,5R)-2-amino-4,5-dibromocyclohexanecarboxylate, was prepared using microwave-assisted conditions. This process led to an unexpected stereoselective substitution reaction, highlighting the utility of microwave-assistance in organic synthesis (Onogi, Higashibayashi, & Sakurai, 2012).

Safety And Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. Generally, handling of chemicals requires appropriate safety measures to prevent exposure and harm .

Future Directions

The future directions for this compound would depend on its applications. If it has medicinal properties, further drug development and clinical trials could be future steps .

properties

IUPAC Name

methyl (1S,2S)-2-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYHWZRODJBJER-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449987
Record name Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1S,2S)-2-aminocyclohexane-1-carboxylate

CAS RN

217799-18-3
Record name Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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